4-ethoxy-3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-3-methyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-3-26-19-8-7-18(14-16(19)2)27(24,25)22-15-17-9-12-23(13-10-17)20-6-4-5-11-21-20/h4-8,11,14,17,22H,3,9-10,12-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTLPWJBAGITKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Ethoxy-3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the current understanding of its biological activity, supported by diverse research findings, case studies, and data tables.
Chemical Structure
The compound features a sulfonamide group, which is known for its biological activity, particularly in antibacterial applications. The presence of the pyridine and piperidine moieties is believed to enhance its pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in relation to its antimicrobial properties and its effects on various biological pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial activity against several Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 μM |
| Escherichia coli | 31.25 μM |
| Pseudomonas aeruginosa | 62.5 μM |
The compound's mechanism of action involves the inhibition of bacterial protein synthesis, which subsequently affects nucleic acid and peptidoglycan production .
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has shown promise in modulating inflammatory responses. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential application in treating inflammatory diseases.
Case Studies
Several studies have highlighted the efficacy of this compound in different experimental setups:
- In Vitro Studies : A study evaluated the compound's effect on MRSA biofilms, revealing a minimum biofilm inhibitory concentration (MBIC) of 62.216 μg/mL, which was significantly lower than that of standard antibiotics like ciprofloxacin .
- Animal Models : In animal models of inflammation, administration of the compound resulted in a marked reduction in swelling and pain indicators, supporting its potential as an anti-inflammatory agent.
- Docking Studies : Molecular docking simulations have indicated that the compound binds effectively to targets involved in bacterial virulence and inflammation pathways, further validating its therapeutic potential .
Comparison with Similar Compounds
Structural Similarities and Differences
Key analogs are selected based on benzenesulfonamide scaffolds with piperidine/piperazine-linked substituents. Notable examples include:
Pharmacological Activity
- Receptor Antagonism : Piperidinylmethyl benzenesulfonamides in show α2A/5-HT7 receptor antagonism . The target’s ethoxy group may improve blood-brain barrier penetration compared to methoxy or halogenated analogs.
- Toxicity : Pyridin-2-yl derivatives in exhibit low bee toxicity due to optimized hydrogen-bonding profiles . The target’s pyridin-2-yl group may similarly reduce environmental toxicity.
Q & A
Q. Optimization Parameters :
Q. Modification Impact :
- Methyl → CF₃ : Increases steric bulk, reducing off-target binding but lowering solubility .
- Ethoxy → Methoxy : Shortens metabolic half-life due to faster demethylation .
Advanced: How can conflicting cytotoxicity data between cell lines be reconciled?
Answer:
- Cell Panel Screening : Test across diverse lines (e.g., NCI-60) to identify lineage-specific sensitivity .
- Biomarker Profiling : Correlate activity with expression levels of putative targets (e.g., tubulin β-III) via qPCR .
- Microenvironment Mimicry : 3D spheroid models better replicate in vivo resistance mechanisms .
Basic: What computational tools predict the compound’s ADMET properties?
Answer:
- SwissADME : Estimates logP, solubility, and bioavailability .
- ProTox-II : Predicts hepatotoxicity and mutagenicity .
- FAF-Drugs4 : Flags structural alerts (e.g., PAINS motifs) .
Validation : Cross-check predictions with experimental microsomal stability data (R² = 0.89 for clearance rates) .
Advanced: What strategies validate target engagement in complex biological systems?
Answer:
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins in cell lysates .
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (kₐ/k𝒹) to recombinant proteins .
- Photoaffinity Labeling : Incorporate a diazirine moiety to crosslink and identify bound proteins via MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
